molecular formula C11H10N2O B1301453 N-(4-cyanophenyl)-2-methylprop-2-enamide CAS No. 90617-02-0

N-(4-cyanophenyl)-2-methylprop-2-enamide

Cat. No.: B1301453
CAS No.: 90617-02-0
M. Wt: 186.21 g/mol
InChI Key: HSDHKIYZYGWGGM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methylprop-2-enamide is a chemical compound with the molecular formula C10H8N2OThis compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. It has a molecular weight of 172.18 g/mol .

Scientific Research Applications

N-(4-cyanophenyl)-2-methylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty polymers and resins.

Safety and Hazards

The safety and hazards associated with “2-Propenamide, N-(4-cyanophenyl)-2-methyl-” are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide typically involves the reaction of 4-cyanobenzoyl chloride with methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product is the substituted amide.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)acrylamide
  • N-(4-cyanophenyl)-2-propenamide
  • 4-cyanophenylacrylamide

Uniqueness

N-(4-cyanophenyl)-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of a cyano group and a propenamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDHKIYZYGWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363085
Record name 2-Propenamide, N-(4-cyanophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90617-02-0
Record name 2-Propenamide, N-(4-cyanophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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